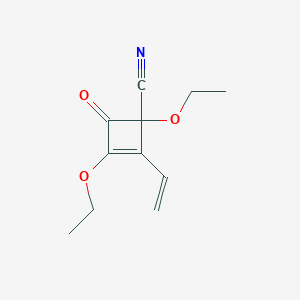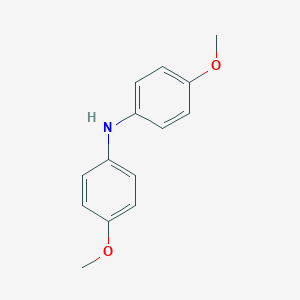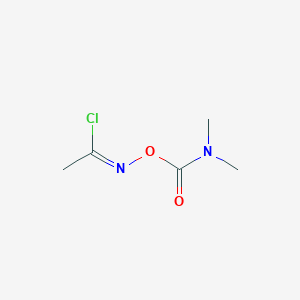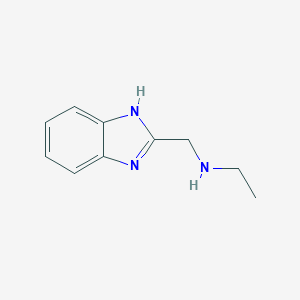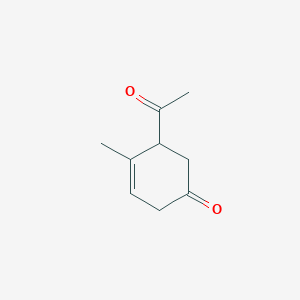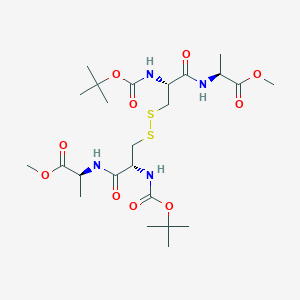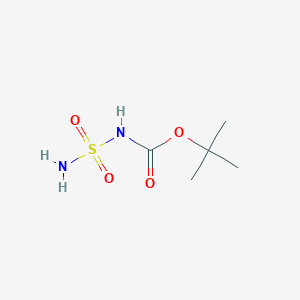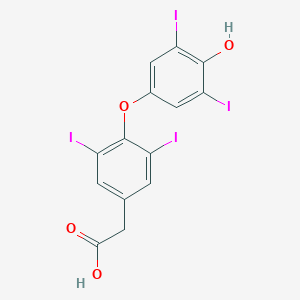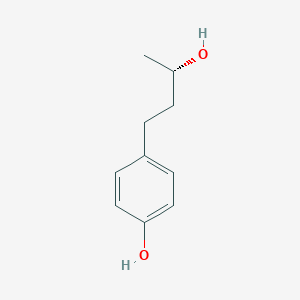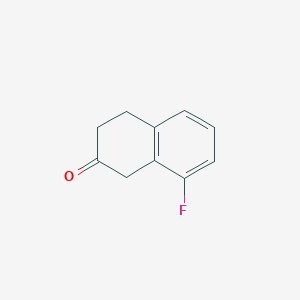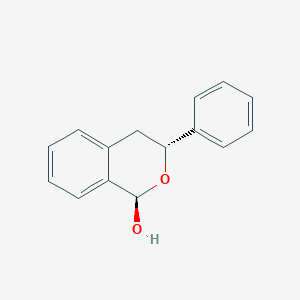
(1R,3R)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3R)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as isochroman-1-ol and is a chiral molecule with two stereoisomers, (1R,3R)- and (1S,3S)-isochroman-1-ol.
Aplicaciones Científicas De Investigación
((1R,3R)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has also been reported to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. In materials science, ((1R,3R)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol has been used as a chiral building block for the synthesis of novel materials with potential applications in optoelectronics and organic electronics. In catalysis, this compound has been used as a ligand for the asymmetric synthesis of chiral compounds.
Mecanismo De Acción
The mechanism of action of ((1R,3R)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. For example, this compound has been reported to inhibit the NF-κB signaling pathway, which plays a key role in inflammation and cancer. It has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and cellular defense mechanisms.
Efectos Bioquímicos Y Fisiológicos
((1R,3R)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol has been shown to exhibit a range of biochemical and physiological effects in animal and cell culture models. These effects include anti-inflammatory activity, anti-tumor activity, anti-viral activity, neuroprotective effects, and improvements in cognitive function. The compound has also been reported to modulate various signaling pathways involved in inflammation, oxidative stress, and cellular defense mechanisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of ((1R,3R)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol is its high enantiomeric excess, which makes it a useful chiral building block for the synthesis of novel materials and chiral compounds. Another advantage is its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of ((1R,3R)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol. One direction is the further exploration of its potential applications in medicinal chemistry, particularly in the treatment of inflammation, cancer, and viral infections. Another direction is the development of novel materials and chiral compounds using this compound as a building block. Additionally, further research is needed to fully understand the mechanism of action of ((1R,3R)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol and its effects on various signaling pathways in cells.
Métodos De Síntesis
The synthesis of ((1R,3R)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol involves the condensation of salicylaldehyde with acetophenone in the presence of a catalyst. The reaction proceeds through a Claisen-Schmidt condensation, followed by reduction with sodium borohydride to yield the desired product. This method has been reported to yield a high enantiomeric excess of the ((1R,3R)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol)-isomer, which is the biologically active form of the compound.
Propiedades
Número CAS |
153396-47-5 |
|---|---|
Nombre del producto |
(1R,3R)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol |
Fórmula molecular |
C15H14O2 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
(1R,3R)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol |
InChI |
InChI=1S/C15H14O2/c16-15-13-9-5-4-8-12(13)10-14(17-15)11-6-2-1-3-7-11/h1-9,14-16H,10H2/t14-,15-/m1/s1 |
Clave InChI |
YHVDJDASXIMISF-HUUCEWRRSA-N |
SMILES isomérico |
C1[C@@H](O[C@H](C2=CC=CC=C21)O)C3=CC=CC=C3 |
SMILES |
C1C(OC(C2=CC=CC=C21)O)C3=CC=CC=C3 |
SMILES canónico |
C1C(OC(C2=CC=CC=C21)O)C3=CC=CC=C3 |
Sinónimos |
1H-2-Benzopyran-1-ol,3,4-dihydro-3-phenyl-,trans-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



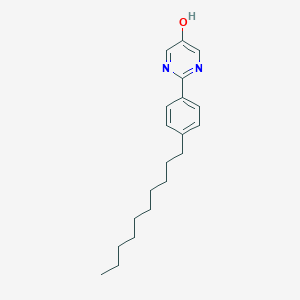
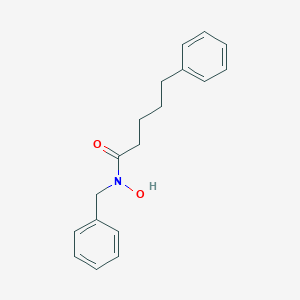
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]- (](/img/structure/B142892.png)
